(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIDLSJFDVJPU-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling of Protected Amino Acids
The traditional method involves sequential coupling of L-proline and β-alanine derivatives with protective group strategies:
Protection of L-Proline :
Coupling Reaction :
Deprotection and Salt Formation :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Temperature | 0–5°C (prevents racemization) |
| Solvent | Dichloromethane or DMF |
| Catalyst | HOBt or HOAt |
| Yield | 60–75% |
One-Pot Amide Formation and Cyclization
Direct Amidation of β-Alanine with Pyrrolidine-2-Carboxylic Acid
A streamlined approach avoids intermediate protection by using in situ activation:
Reagents :
Mechanism :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 95°C |
| Reaction Time | 5–8 hours |
| Yield | 68–82% |
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow chemistry to enhance reproducibility and reduce racemization:
Process Design :
Advantages :
Hydrochloride Salt Formation
Crystallization and Purification
The final step involves protonating the β-alanine amine with HCl and isolating the salt:
Procedure :
Critical Factors :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Classical Dipeptide | 60–75 | 95–98 | Moderate | High |
| One-Pot Amidation | 68–82 | 90–95 | Low | Moderate |
| Continuous Flow | 85–90 | ≥99 | High | High |
Key Observations :
- The classical method offers superior stereoselectivity but lower yields due to multiple protection/deprotection steps.
- Continuous flow synthesis balances yield, purity, and scalability, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of functional groups to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include pyrrolidinone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid; hydrochloride, also known by its CAS number 2580095-13-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₈N₂O₃·HCl
- Molecular Weight : 186.21 g/mol
- CAS Number : 2580095-13-0
- Synonyms : (2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride
The biological activity of (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid; hydrochloride is primarily attributed to its structural similarity to amino acids and peptides. It acts as a precursor for various biochemical pathways, influencing protein synthesis and cellular signaling.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly in the central nervous system (CNS), by enhancing the availability of certain amino acids.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that this compound could modulate inflammatory pathways, potentially reducing inflammation in various tissues.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine carboxylic acids exhibit significant antimicrobial properties. For example, (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid; hydrochloride has been tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anticancer Potential
In vitro studies have indicated that (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid; hydrochloride can induce apoptosis in cancer cell lines. The compound's effectiveness was evaluated using MTT assays to determine cell viability.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
3. Neuroprotective Effects
Research has suggested that this compound may exert neuroprotective effects by reducing neuronal apoptosis and promoting neuronal survival under stress conditions. In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neurodegeneration.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of (2S)-1-(3-Aminopropanoyl)pyrrolidine-2-carboxylic acid; hydrochloride revealed its effectiveness against multidrug-resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential of this compound.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
